
Ethyl 4-(4-bromophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-bromophenoxy)benzoate is an organic compound with the molecular formula C16H15BrO3 It is a benzoate ester that features a bromophenoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-bromophenoxy)benzoate typically involves the esterification of 4-(4-bromophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by recrystallization from a suitable solvent such as acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-bromophenoxy)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: The corresponding alcohols or aldehydes.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-bromophenoxy)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-(4-bromophenoxy)benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological macromolecules, potentially inhibiting or modifying their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-bromophenoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(4-methylphenoxy)benzoate: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
Ethyl 4-(4-nitrophenoxy)benzoate:
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H13BrO3 |
---|---|
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
ethyl 4-(4-bromophenoxy)benzoate |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
InChI-Schlüssel |
MMTZIMQMZQYQQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.